Cas no 1020719-34-9 (Desloratadine-d5)

Desloratadine-d5 化学的及び物理的性質
名前と識別子
-
- Desloratadine-d5
- 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDINYLIDENE)-5H-BENZO[5,6]CYCLOHEPTA[1,2-B]PYRIDINE-D5
- 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
- [2H5]-Desloratadine
- 13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- 1020719-34-9
- DTXSID601115929
- Desloratadine D5
- HY-B0539S3
- CS-0377647
- DA-72683
-
- インチ: 1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D
- InChIKey: JAUOIFJMECXRGI-ZMXCGMLLSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)CC([2H])([2H])C1=C([2H])C([2H])=C([2H])N=C1/C/2=C1\CCNCC\1
計算された属性
- せいみつぶんしりょう: 315.15506g/mol
- どういたいしつりょう: 315.15506g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 315.8g/mol
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 24.9
Desloratadine-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D290254-1mg |
Desloratadine-d5 |
1020719-34-9 | 1mg |
$ 339.00 | 2023-04-17 | ||
TRC | D290254-10mg |
Desloratadine-d5 |
1020719-34-9 | 10mg |
$ 2388.00 | 2023-04-17 |
Desloratadine-d5 関連文献
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Maria Katselou,Sotiris Athanaselis,Panagiota Nikolaou,Samir Qammaz,Maria Stefanidou,Chara Spiliopoulou,Ioannis Papoutsis Anal. Methods 2018 10 4926
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Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
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Xue Liu,Jingjing Wang,Ziyan Wu,Feng Li,Kexin Gao,Fanyang Peng,Junjie Wang,Renzeng Shen,Yao Zhou,Lantao Liu Org. Biomol. Chem. 2021 19 3595
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Xuefeng Wang,Min Yang,Shengqing Ye,Yunyan Kuang,Jie Wu Chem. Sci. 2021 12 6437
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Mohamed O. Amin,Bessy D'Cruz,Entesar Al-Hetlani Analyst 2023 148 4489
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Guglielmo A. Coppola,Serena Pillitteri,Erik V. Van der Eycken,Shu-Li You,Upendra K. Sharma Chem. Soc. Rev. 2022 51 2313
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Kayque Y. H. Nagao,Carlos A. R. Salamanca-Neto,Bruna Coldibeli,Elen R. Sartori Anal. Methods 2020 12 1115
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Mohammad Soltani,Brandon L. Mash,Julian Henseler,Sharhzad Badri,Matthias Zeller,E. Alan Salter,Andrzej Wierzbicki,Alexandra C. Stenson,James H. Davis Chem. Commun. 2019 55 13546
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Nandini Sarkar,Joydeep Mitra,Molly Vittengl,Lexi Berndt,Christer B. Aaker?y CrystEngComm 2020 22 6776
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Meng-En Chen,Xiao-Wei Chen,Yue-Hong Hu,Rui Ye,Jian-Wei Lv,Baosheng Li,Fu-Min Zhang Org. Chem. Front. 2021 8 4623
Desloratadine-d5に関する追加情報
Desloratadine-d5: A Comprehensive Overview
Desloratadine-d5 is a specialized compound with the CAS number 1020719-34-9, designed for advanced research and analytical purposes. This compound is a deuterated derivative of desloratadine, a well-known second-generation antihistamine used in the treatment of allergic conditions such as seasonal allergies, chronic urticaria, and pruritus. The deuterium substitution in Desloratadine-d5 enhances its stability and suitability for use in sensitive analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The structural modification of desloratadine to create Desloratadine-d5 involves the replacement of specific hydrogen atoms with deuterium atoms. This process, known as deuteration, does not alter the compound's pharmacological activity but significantly improves its detectability in analytical methods. Recent studies have highlighted the importance of deuterated compounds in accurately determining the pharmacokinetics and bioavailability of drugs, making Desloratadine-d5 an invaluable tool in drug development and clinical research.
One of the key applications of Desloratadine-d5 is in the field of metabolomics. Researchers utilize this compound to study the metabolic pathways of desloratadine in vivo, providing insights into how the drug is processed and eliminated by the human body. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to track the fate of Desloratadine-d5 in biological systems, contributing to a deeper understanding of drug metabolism.
In addition to its role in research, Desloratadine-d5 has been instrumental in advancing our knowledge of isotopic labeling in pharmaceuticals. The use of deuterium in drug design is increasingly recognized for its ability to improve drug stability and reduce side effects. Recent findings suggest that deuterated drugs may exhibit longer half-lives compared to their non-deuterated counterparts, potentially leading to more efficient dosing regimens.
The synthesis of Desloratadine-d5 involves a series of precise chemical reactions, ensuring that the final product maintains the integrity of the parent compound while incorporating deuterium atoms at specific positions. This meticulous process underscores the importance of quality control in producing research-grade compounds like Desloratadine-d5. The compound's purity and stability are critical factors that ensure reliable results in experimental studies.
From a regulatory perspective, Desloratadine-d5 is classified as a research chemical, meaning it is primarily intended for laboratory use rather than human consumption. Its restricted availability ensures that it is only used by qualified researchers and institutions with appropriate safety protocols in place. This classification aligns with global standards for handling sensitive chemicals used in scientific research.
Looking ahead, the continued use of Desloratadine-d5 is expected to drive further advancements in drug discovery and development. By leveraging cutting-edge analytical techniques and isotopic labeling strategies, researchers can gain unprecedented insights into drug behavior at molecular levels. Such advancements are pivotal for addressing unmet medical needs and improving therapeutic outcomes for patients worldwide.
In conclusion, Desloratadine-d5 (CAS No: 1020719-34-9) stands as a testament to the power of innovative chemical modifications in advancing scientific research. Its role as a deuterated derivative has opened new avenues for understanding drug metabolism and improving pharmaceutical formulations. As research continues to evolve, compounds like Desloratadine-d5 will remain indispensable tools for scientists striving to unlock the full potential of modern medicine.
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